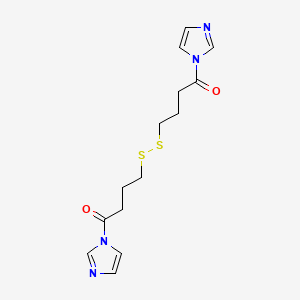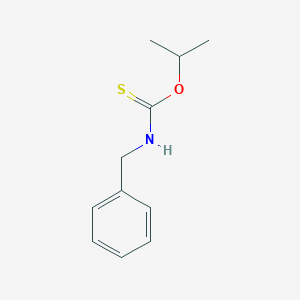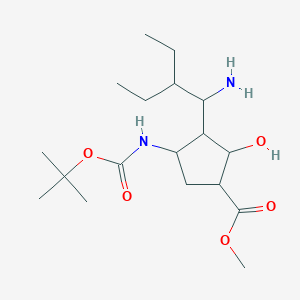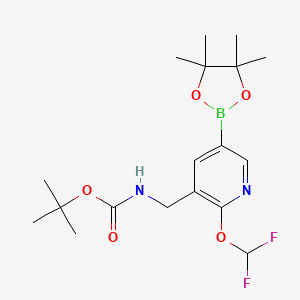![molecular formula C29H25N5 B12499787 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine is an organic compound with the molecular formula C29H25N5. It is a derivative of pyridine, characterized by the presence of two pyridinyl groups attached to the central pyridine ring. This compound is known for its unique structural properties and its ability to form stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine typically involves the reaction of 2,6-diacetylpyridine with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridinyl derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine primarily involves its ability to coordinate with metal ions. The pyridinyl groups act as electron donors, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di(1-pyrazolyl)pyridine: Similar in structure but contains pyrazolyl groups instead of pyridinyl groups.
2,6-Diacetylpyridine: A precursor in the synthesis of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Contains imidazo groups, used in similar applications.
Uniqueness
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine is unique due to its ability to form highly stable complexes with a wide range of metal ions. This stability is attributed to the electron-donating properties of the pyridinyl groups and the rigid structure of the compound .
Propiedades
Fórmula molecular |
C29H25N5 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
2,6-bis(1,1-dipyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C29H25N5/c1-28(22-12-3-7-18-30-22,23-13-4-8-19-31-23)26-16-11-17-27(34-26)29(2,24-14-5-9-20-32-24)25-15-6-10-21-33-25/h3-21H,1-2H3 |
Clave InChI |
QFEXQXKRHUMXAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)



![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)


![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)


![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
